molecular formula C23H14ClN3O2 B5184541 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde

3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde

Cat. No. B5184541
M. Wt: 399.8 g/mol
InChI Key: WXMGVBWGXMNBFI-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde, also known as ACA, is a fluorescent probe that has been widely used in scientific research applications. It is a versatile compound that can be used to study various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde involves complex chemical processes. One study details the synthesis and antimicrobial activity of novel 2-substituted benzoxazole derivatives, indicating the potential antimicrobial applications of such compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012). Another research work focuses on the synthesis and characterization of benzimidazole/benzoxazole derivatives, revealing their potential in anti-inflammatory and analgesic applications (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006).

Structural Analysis and Coordination Compounds

In a study analyzing the structural properties and coordination compounds of a similar molecule, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, researchers performed ab initio calculations to investigate stable structures and reported X-ray diffraction analyses (Téllez, Ramírez-Trejo, Vieto-Peña, Suárez-Moreno, Colorado-Peralta, Flores‐Parra, Contreras, & Barba-Behrens, 2013). This study's findings could provide insights into the structural aspects of 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde and its potential for forming coordination compounds.

Photoconductivity and Non-linear Optical Properties

Research on photoconducting non-linear optical polymers containing an indole-benzoxazole moiety suggests the potential of such compounds in optical applications. The study synthesized a photoconducting non-linear optical (NLO) chromophore with properties like thermal and photochemical stabilities and broad transparency at the visible region (Hwang, Moon, Seo, Park, Aoyama, Wada, & Sasabe, 2001). This indicates the possibility of using 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde in similar applications.

Anti-Cancer Applications

A study on 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, prepared from substituted anilines, demonstrated impressive activity in vitro against a leukemia line and in vivo against P388 leukemia (Capps, Dunbar, Kesten, Shillis, Werbel, Plowman, & Ward, 1992). Given the structural similarities, 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde may have potential in anti-cancer research.

Fluorescence and Light Emitting Applications

A study on the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives, which emit blue light, suggests the potential of such compounds in light-emitting applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014). This could imply similar applications for 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde.

properties

IUPAC Name

(Z)-3-(acridin-9-ylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-15-9-10-21-20(11-15)27-23(29-21)14(13-28)12-25-22-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)22/h1-13H,(H,25,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVBWGXMNBFI-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC=C(C=O)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/C=C(\C=O)/C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(acridin-9-ylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Reactant of Route 2
Reactant of Route 2
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Reactant of Route 3
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Reactant of Route 4
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Reactant of Route 5
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Reactant of Route 6
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde

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